N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide
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Description
N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide is a useful research compound. Its molecular formula is C26H25ClN4OS and its molecular weight is 477.02. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Compounds similar to the specified chemical have been synthesized and evaluated for their in vitro antioxidant activity under conditions of artificial oxidative stress. Derivatives like 1-phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2а,4a,8a-triazacyclopenta[cd]azulene-3-carbothionic acid have shown high antioxidant activity, indicating potential for pharmacological applications in managing oxidative stress-related diseases (Demchenko et al., 2021).
Anticancer Properties
Another area of research focuses on the synthesis of compounds with anticancer properties. Studies have shown that derivatives of 1-(2-isopropyl-5-methylphenoxymethyl)-3R-4-aryl-5,6,7,8-tetrahydro-2,2а,8а-triazacyclopenta[cd]azulene exhibit significant anticancer effects against various cancer cell lines, including leukemia, lung cancer, colon cancer, and others, highlighting their potential as broad-spectrum anticancer agents (Demchenko et al., 2018).
Antiviral Activity
The antiviral activity of similar compounds has also been studied, with findings indicating that derivatives like 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid (4-methoxyphenyl)amide exhibit high levels of antiviral activity against specific viruses. This suggests the potential for these compounds to be developed into antiviral drugs (Demchenko et al., 2019).
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(phenoxymethyl)-N-prop-2-enyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4OS/c1-2-15-28-25(33)24-23(18-11-13-19(27)14-12-18)21-10-6-7-16-30-22(29-31(24)26(21)30)17-32-20-8-4-3-5-9-20/h2-5,8-9,11-14H,1,6-7,10,15-17H2,(H,28,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVKOENSZBOWHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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